N-Cyclobutyl-4-aminocyclohexanone ethylene ketal
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Overview
Description
N-Cyclobutyl-4-aminocyclohexanone ethylene ketal is a chemical compound with the molecular formula C12H21NO2 This compound features a cyclobutyl group attached to a 4-aminocyclohexanone core, which is further modified by an ethylene ketal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-4-aminocyclohexanone ethylene ketal typically involves multiple steps. One common approach is to start with cyclohexanone, which undergoes a series of reactions to introduce the amino and cyclobutyl groups. The final step involves the formation of the ethylene ketal group through a ketalization reaction with ethylene glycol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-4-aminocyclohexanone ethylene ketal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N-Cyclobutyl-4-aminocyclohexanone ethylene ketal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-4-aminocyclohexanone ethylene ketal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylene ketal group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
N-Cyclobutyl-4-aminocyclohexanone: Lacks the ethylene ketal group, which may affect its stability and reactivity.
4-Aminocyclohexanone ethylene ketal: Lacks the cyclobutyl group, which may influence its biological activity.
Cyclobutylamine: A simpler structure that may have different reactivity and applications.
Uniqueness
N-Cyclobutyl-4-aminocyclohexanone ethylene ketal is unique due to the presence of both the cyclobutyl and ethylene ketal groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclobutyl-1,4-dioxaspiro[4.5]decan-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-10(3-1)13-11-4-6-12(7-5-11)14-8-9-15-12/h10-11,13H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFUMAIGJATMAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CCC3(CC2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442429 |
Source
|
Record name | N-CYCLOBUTYL-4-AMINOCYCLOHEXANONE ETHYLENE KETAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177721-53-8 |
Source
|
Record name | N-CYCLOBUTYL-4-AMINOCYCLOHEXANONE ETHYLENE KETAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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